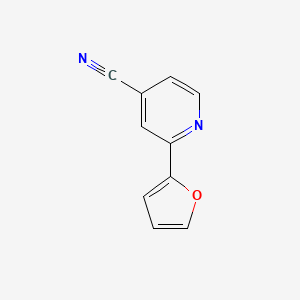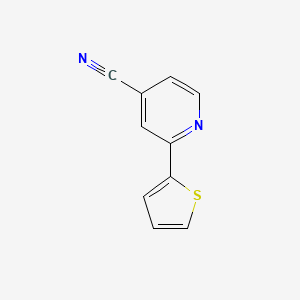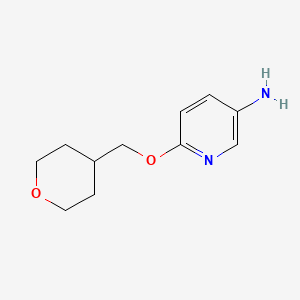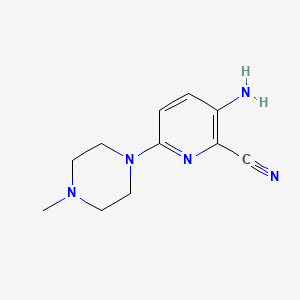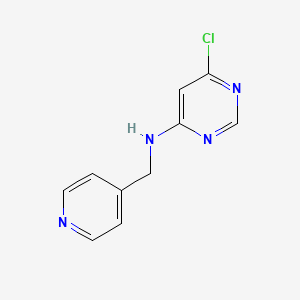![molecular formula C24H38BNO5 B1393498 tert-Butyl 4-{2-[3-(4,4,5,5-Tetramethyl[1,3,2]dioxaborolan-2-yl)phenoxy]ethyl}piperidine-1-carboxylate CAS No. 1310405-34-5](/img/structure/B1393498.png)
tert-Butyl 4-{2-[3-(4,4,5,5-Tetramethyl[1,3,2]dioxaborolan-2-yl)phenoxy]ethyl}piperidine-1-carboxylate
説明
Tert-Butyl 4-{2-[3-(4,4,5,5-Tetramethyl[1,3,2]dioxaborolan-2-yl)phenoxy]ethyl}piperidine-1-carboxylate is a useful research compound. Its molecular formula is C24H38BNO5 and its molecular weight is 431.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Characterization
- Synthesis Process : This compound is synthesized through multiple steps, starting from tert-butyl-4-hydroxypiperdine-1-carboxylate, and is an important intermediate in various biologically active compounds, including crizotinib (Kong et al., 2016).
- Structural Analysis : The structure of related compounds has been confirmed using techniques such as MS, 1H NMR, and FTIR spectroscopy, indicating a comprehensive approach to understanding their chemical properties (Ye et al., 2021).
Intermediate in Drug Synthesis
- Role in Medication Development : Compounds similar to tert-butyl 4-{2-[3-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)phenoxy]ethyl}piperidine-1-carboxylate serve as key intermediates in the synthesis of various drugs. For example, they are crucial in developing medications like Vandetanib and Crizotinib, highlighting their significance in pharmaceutical research (Wang et al., 2015), (Jian-qiang et al., 2014).
Applications in Polymer and Nanoparticle Research
- Polymer Synthesis : This class of compounds is also utilized in the synthesis of polymers, such as in the preparation of heterodisubstituted polyfluorenes. These polymers have applications in creating stable nanoparticles with specific fluorescence properties, useful in various fields including material science and nanotechnology (Fischer et al., 2013).
Contributions to Cancer Research
- Anticancer Drug Development : Derivatives of this compound are significant in synthesizing intermediates for small molecule anticancer drugs, demonstrating its potential impact in cancer treatment research (Zhang et al., 2018).
生化学分析
Biochemical Properties
tert-Butyl 4-{2-[3-(4,4,5,5-Tetramethyl[1,3,2]dioxaborolan-2-yl)phenoxy]ethyl}piperidine-1-carboxylate: plays a significant role in biochemical reactions due to its unique structure. It interacts with several enzymes and proteins, facilitating or inhibiting their activity. For instance, it can act as a ligand for certain receptor proteins, altering their conformation and activity. The compound’s boron-containing moiety is particularly important for its interaction with biomolecules, as it can form reversible covalent bonds with diols and other nucleophiles present in enzymes and proteins .
Cellular Effects
The effects of This compound on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit or activate signaling pathways by binding to key proteins involved in these processes. This compound has been shown to affect the expression of genes related to cell growth and apoptosis, thereby influencing cell proliferation and survival .
Molecular Mechanism
At the molecular level, This compound exerts its effects through several mechanisms. It can bind to enzymes, either inhibiting or activating them. This binding often involves the boron atom forming a covalent bond with active site residues of the enzyme. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound can change over time. The compound’s stability and degradation are critical factors. It is generally stable under standard laboratory conditions, but prolonged exposure to light or heat can lead to its degradation. Over time, the compound’s effects on cellular function may diminish as it degrades, which is important to consider in long-term studies .
Dosage Effects in Animal Models
The effects of This compound vary with dosage in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Toxic or adverse effects are often observed at high doses, including potential impacts on liver and kidney function. It is crucial to determine the optimal dosage to balance efficacy and safety .
Metabolic Pathways
This compound: is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism. The compound can affect metabolic flux and alter the levels of various metabolites, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, This compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. The compound’s distribution can affect its efficacy and toxicity, making it important to understand these dynamics .
特性
IUPAC Name |
tert-butyl 4-[2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38BNO5/c1-22(2,3)29-21(27)26-14-11-18(12-15-26)13-16-28-20-10-8-9-19(17-20)25-30-23(4,5)24(6,7)31-25/h8-10,17-18H,11-16H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFHPDWSFIHNDEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCCC3CCN(CC3)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38BNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801104645 | |
| Record name | 1-Piperidinecarboxylic acid, 4-[2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801104645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1310405-34-5 | |
| Record name | 1-Piperidinecarboxylic acid, 4-[2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1310405-34-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperidinecarboxylic acid, 4-[2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801104645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Iodo-2-(trimethylsilyl)furo[3,2-b]pyridine](/img/structure/B1393416.png)
![8-Iodo-1-(4-methoxybenzyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B1393417.png)
![2-[(2-Morpholin-4-ylethyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1393421.png)
![7-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1393422.png)

![N-Methyl-N-[(4-methyl-1,3-oxazol-5-yl)methyl]amine](/img/structure/B1393425.png)
![3-[(2-Chloropyrimidin-4-yl)amino]benzoic acid](/img/structure/B1393426.png)

![1-Nitro-3-[(phenylsulfonyl)methyl]benzene](/img/structure/B1393429.png)
